molecular formula C7H4BrIN2 B15203322 7-Bromo-4-iodo-1H-benzimidazole

7-Bromo-4-iodo-1H-benzimidazole

Cat. No.: B15203322
M. Wt: 322.93 g/mol
InChI Key: LUQMHXKTGXZVRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4-iodo-1H-benzimidazole is a heterocyclic compound that features both bromine and iodine substituents on the benzimidazole ring. Benzimidazoles are known for their broad range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-iodo-1H-benzimidazole typically involves the halogenation of benzimidazole derivatives. One common method is the sequential halogenation of benzimidazole, where bromination is followed by iodination. The reaction conditions often involve the use of bromine and iodine reagents in the presence of suitable catalysts and solvents.

Industrial Production Methods: Industrial production of this compound may involve optimized halogenation processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-iodo-1H-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines and thiols, and electrophiles like alkyl halides.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide and sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

7-Bromo-4-iodo-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-4-iodo-1H-benzimidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

  • 4-Bromo-1H-benzimidazole
  • 4-Iodo-1H-benzimidazole
  • 7-Chloro-4-iodo-1H-benzimidazole

Comparison: 7-Bromo-4-iodo-1H-benzimidazole is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C7H4BrIN2

Molecular Weight

322.93 g/mol

IUPAC Name

4-bromo-7-iodo-1H-benzimidazole

InChI

InChI=1S/C7H4BrIN2/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H,(H,10,11)

InChI Key

LUQMHXKTGXZVRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Br)N=CN2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.